molecular formula C12H15ClO3 B565595 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 CAS No. 1071167-68-4

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3

Cat. No. B565595
Key on ui cas rn: 1071167-68-4
M. Wt: 245.717
InChI Key: RBBVSSYQKVBALO-BMSJAHLVSA-N
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Patent
US04810713

Procedure details

To a mixture of 15.15 kg (96.26 mole) of 1-bromo-3-chloropropane and 25 liter of water heated to 86° C. was added a solution of 8 kg (48.13 mole) of acetovanillone in 3.93 kg (48.6 mole) of 50% aqueous sodium hydroxide and 89 liter of water over a 2.5 hr period. The mixture was heated at 80°-85° C. for 2-5 hr after addition was complete. The mixture was cooled and extracted twice with 49 kg portions of toluene. The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide diluted to 5 gal and once with 5 gal of water. The toluene layer was dried over 3 lb of anhydrous sodium sulfate and concentrated under reduced pressure. The residue was heated to reflux in 15 gal of diisopropylether, filtered, and the filtrate cooled. The crystallized title compound obtained by filtration together with additional compound obtained by concentrating the filtrate to 25% of its original volume amounted to 4.2 kg (36%). Acetovanillone recovered was 3.4 kg. The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.
Quantity
15.15 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
3.93 kg
Type
reactant
Reaction Step Two
Name
Quantity
89 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].[CH3:6][C:7]([C:9]1[CH:17]=[CH:16][C:14]([OH:15])=[C:11]([O:12][CH3:13])[CH:10]=1)=[O:8].[OH-].[Na+]>O>[Cl:5][CH2:4][CH2:3][CH2:2][O:15][C:14]1[CH:16]=[CH:17][C:9]([C:7](=[O:8])[CH3:6])=[CH:10][C:11]=1[O:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
15.15 kg
Type
reactant
Smiles
BrCCCCl
Name
Quantity
25 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 kg
Type
reactant
Smiles
CC(=O)C1=CC(OC)=C(O)C=C1
Name
Quantity
3.93 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
89 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80°-85° C. for 2-5 hr
Duration
3.5 (± 1.5) h
ADDITION
Type
ADDITION
Details
after addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 49 kg portions of toluene
WASH
Type
WASH
Details
The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide
ADDITION
Type
ADDITION
Details
diluted to 5 gal and once with 5 gal of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried over 3 lb of anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in 15 gal of diisopropylether
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled
CUSTOM
Type
CUSTOM
Details
The crystallized title compound
CUSTOM
Type
CUSTOM
Details
obtained by filtration together with additional compound
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate to 25% of its original volume
CUSTOM
Type
CUSTOM
Details
Acetovanillone recovered
CUSTOM
Type
CUSTOM
Details
The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.

Outcomes

Product
Name
Type
Smiles
ClCCCOC1=C(C=C(C=C1)C(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04810713

Procedure details

To a mixture of 15.15 kg (96.26 mole) of 1-bromo-3-chloropropane and 25 liter of water heated to 86° C. was added a solution of 8 kg (48.13 mole) of acetovanillone in 3.93 kg (48.6 mole) of 50% aqueous sodium hydroxide and 89 liter of water over a 2.5 hr period. The mixture was heated at 80°-85° C. for 2-5 hr after addition was complete. The mixture was cooled and extracted twice with 49 kg portions of toluene. The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide diluted to 5 gal and once with 5 gal of water. The toluene layer was dried over 3 lb of anhydrous sodium sulfate and concentrated under reduced pressure. The residue was heated to reflux in 15 gal of diisopropylether, filtered, and the filtrate cooled. The crystallized title compound obtained by filtration together with additional compound obtained by concentrating the filtrate to 25% of its original volume amounted to 4.2 kg (36%). Acetovanillone recovered was 3.4 kg. The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.
Quantity
15.15 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
3.93 kg
Type
reactant
Reaction Step Two
Name
Quantity
89 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].[CH3:6][C:7]([C:9]1[CH:17]=[CH:16][C:14]([OH:15])=[C:11]([O:12][CH3:13])[CH:10]=1)=[O:8].[OH-].[Na+]>O>[Cl:5][CH2:4][CH2:3][CH2:2][O:15][C:14]1[CH:16]=[CH:17][C:9]([C:7](=[O:8])[CH3:6])=[CH:10][C:11]=1[O:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
15.15 kg
Type
reactant
Smiles
BrCCCCl
Name
Quantity
25 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 kg
Type
reactant
Smiles
CC(=O)C1=CC(OC)=C(O)C=C1
Name
Quantity
3.93 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
89 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80°-85° C. for 2-5 hr
Duration
3.5 (± 1.5) h
ADDITION
Type
ADDITION
Details
after addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 49 kg portions of toluene
WASH
Type
WASH
Details
The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide
ADDITION
Type
ADDITION
Details
diluted to 5 gal and once with 5 gal of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried over 3 lb of anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in 15 gal of diisopropylether
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled
CUSTOM
Type
CUSTOM
Details
The crystallized title compound
CUSTOM
Type
CUSTOM
Details
obtained by filtration together with additional compound
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate to 25% of its original volume
CUSTOM
Type
CUSTOM
Details
Acetovanillone recovered
CUSTOM
Type
CUSTOM
Details
The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.

Outcomes

Product
Name
Type
Smiles
ClCCCOC1=C(C=C(C=C1)C(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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